molecular formula C30H36N2O4 B12418905 N2-Des(L-valinyl) N2-acetyl Lopinavir-d9

N2-Des(L-valinyl) N2-acetyl Lopinavir-d9

Cat. No.: B12418905
M. Wt: 497.7 g/mol
InChI Key: HDNHHDQVEXYDGF-VJFGHSTISA-N
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Description

Contextualizing Lopinavir (B192967) and its Derivatives in Pharmaceutical Research

Lopinavir is an antiretroviral protease inhibitor that has been a cornerstone in the treatment of Human Immunodeficiency Virus (HIV) infections. researchgate.net It is most commonly administered in a fixed-dose combination with ritonavir (B1064), another protease inhibitor that acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme system. nih.govlgcstandards.com This inhibition slows the metabolism of lopinavir, thereby increasing its plasma concentration and therapeutic efficacy.

The metabolism of lopinavir itself leads to the formation of various derivatives, or metabolites. One such metabolite is N2-Des(L-valinyl) N2-acetyl Lopinavir. The identification and quantification of these metabolites are crucial for a comprehensive understanding of the drug's behavior in the body. researchgate.net

Significance of Structural Modifications and Isotopic Labeling in Pharmaceutical Chemistry

The study of drug metabolism is a critical component of pharmaceutical research, providing insights into a drug's efficacy and potential interactions. To accurately track and quantify a drug and its metabolites in biological samples, such as blood plasma, highly sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. nih.govijper.org

A fundamental technique that enhances the precision of these methods is stable isotope labeling. nih.gov In this process, certain atoms in a molecule are replaced with their heavier, non-radioactive isotopes (e.g., replacing hydrogen-1 with deuterium (B1214612), or carbon-12 with carbon-13). nih.gov Isotope-labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass. This mass difference allows them to be used as internal standards in analytical assays. nih.gov By adding a known quantity of the labeled compound to a sample, researchers can accurately quantify the concentration of the unlabeled analyte, correcting for any loss that may occur during sample preparation and analysis.

Overview of N2-Des(L-valinyl) N2-acetyl Lopinavir-d9 within the Lopinavir Chemical Landscape

This compound is the deuterated form of the lopinavir metabolite, N2-Des(L-valinyl) N2-acetyl Lopinavir. The "-d9" designation indicates that nine hydrogen atoms in the molecule have been replaced by deuterium atoms. This specific modification makes it an ideal internal standard for use in quantitative bioanalytical assays involving its non-labeled counterpart.

While detailed research findings on the specific synthesis and application of this compound are not widely available in published literature, its commercial availability from research chemical suppliers underscores its role as a critical tool for pharmaceutical analysis. Its primary application is in pharmacokinetic studies where the precise measurement of the N2-Des(L-valinyl) N2-acetyl Lopinavir metabolite is necessary.

Chemical Compound Information

The table below provides a summary of the chemical identifiers for the compounds discussed in this article.

Compound NameAbbreviation
LopinavirLPV
RitonavirRTV
N2-Des(L-valinyl) N2-acetyl Lopinavir-
This compound-

Below are the available chemical properties for the subject compound.

PropertyValue
Chemical FormulaC30H27D9N2O4
Molecular Weight497.67 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H36N2O4

Molecular Weight

497.7 g/mol

IUPAC Name

N-[(2S,4S,5S)-5-[[2-[2,6-bis(trideuteriomethyl)phenoxy]acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2,2,2-trideuterioacetamide

InChI

InChI=1S/C30H36N2O4/c1-21-11-10-12-22(2)30(21)36-20-29(35)32-27(18-25-15-8-5-9-16-25)28(34)19-26(31-23(3)33)17-24-13-6-4-7-14-24/h4-16,26-28,34H,17-20H2,1-3H3,(H,31,33)(H,32,35)/t26-,27-,28-/m0/s1/i1D3,2D3,3D3

InChI Key

HDNHHDQVEXYDGF-VJFGHSTISA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)C([2H])([2H])[2H])O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule reveals a logical pathway for its synthesis, starting from known precursors of Lopinavir (B192967). The synthesis of Lopinavir itself often involves the coupling of a central diamino diol core with appropriate side chains. acs.org A similar strategy can be envisioned for N2-Des(L-valinyl) N2-acetyl Lopinavir-d9.

The key disconnection points in the retrosynthetic analysis are the amide bonds. This approach leads to three primary precursors:

A deuterated core diamino alcohol: This central scaffold, which is a derivative of the core structure of Lopinavir, would need to be synthesized with six deuterium (B1214612) atoms incorporated into one of its phenyl rings.

(2,6-dimethylphenoxy)acetic acid: This "wing" component is a known intermediate in the synthesis of Lopinavir. nih.gov

A deuterated acetylating agent: To introduce the N-acetyl-d3 group, a deuterated form of acetyl chloride or acetic anhydride (B1165640) is required.

The synthesis of the Lopinavir core itself has been a subject of extensive research, with various methods developed to achieve the desired stereochemistry. osaka-u.ac.jpresearchgate.net These methods often start from readily available amino acids like L-phenylalanine. researchgate.net

Optimized Chemical Reactions and Reaction Conditions for Des-Valinyl and Acetyl Moiety Introduction

The synthesis of the target molecule necessitates the formation of a precursor that lacks the L-valinyl group present in Lopinavir. A plausible synthetic route would involve the initial synthesis of the Lopinavir core diamine, (2S,3S,5S)-5-amino-2-amino-1,6-diphenylhexan-3-ol. This intermediate can then be selectively acylated.

Given the presence of two amine groups in the core intermediate, a selective acylation is paramount. Protecting group strategies are commonly employed in organic synthesis to achieve such selectivity. researchgate.net For instance, one of the amino groups can be protected with a suitable protecting group, allowing the other to be acylated with (2,6-dimethylphenoxy)acetyl chloride. Subsequent deprotection would then reveal the second amino group, which can then be selectively acetylated.

The N-acetylation of amines is a fundamental transformation in organic chemistry. nih.gov A variety of reagents can be employed for this purpose, including acetyl chloride and acetic anhydride. researchgate.net The reaction is often carried out in the presence of a base to neutralize the acidic byproduct. For a complex molecule, mild and selective acetylation conditions are crucial to avoid unwanted side reactions.

A proposed synthetic sequence would be:

Synthesis of a suitably protected Lopinavir core diamine.

Selective acylation of one amino group with (2,6-dimethylphenoxy)acetyl chloride.

Deprotection of the second amino group.

Selective N-acetylation of the newly freed amino group with a deuterated acetylating agent.

While direct cleavage of the L-valinyl group from a Lopinavir-like precursor is an alternative, achieving selective cleavage of this specific amide bond in the presence of other amide linkages can be challenging. However, methods for selective amide bond cleavage under neutral or mild conditions are an active area of research and could potentially be applied. researchgate.netmdpi.comnih.gov Enzymatic approaches, which offer high specificity, could also be considered for the selective removal of the N-acyl group. nih.govacs.org

Deuteration Strategies and Isotopic Enrichment for the -d9 Analog

The "-d9" designation in this compound indicates the presence of nine deuterium atoms. A common strategy for introducing deuterium into a molecule is through the use of deuterated reagents and catalysts. osaka-u.ac.jp

The acetyl-d3 moiety can be readily introduced using commercially available deuterated acetylating agents such as acetyl-d3 chloride or acetic-d6 anhydride. organicchemistrydata.orgucl.ac.ukmsu.eduumsl.edu The synthesis of these deuterated reagents themselves often starts from deuterated acetic acid. snnu.edu.cn

The remaining six deuterium atoms are proposed to be located on one of the phenyl rings of the Lopinavir core. The deuteration of aromatic rings can be achieved through various methods, including metal-catalyzed H-D exchange reactions. acs.orgresearchgate.netresearchgate.netacs.org For instance, platinum or palladium on carbon (Pt/C or Pd/C) can catalyze the exchange of hydrogen for deuterium on aromatic rings using D2O as the deuterium source. researchgate.net This method is attractive due to the ready availability of D2O. The site-selectivity of such deuteration can often be influenced by the choice of catalyst and reaction conditions. acs.org The deuteration of drug molecules is a known strategy to create internal standards for mass spectrometry-based quantification. researchgate.netnih.gov

The synthesis of the deuterated Lopinavir core would likely involve the deuteration of a suitable precursor to one of the phenylalanines used in its synthesis. This would ensure the incorporation of the deuterium atoms early in the synthetic sequence.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation

To confirm the successful synthesis and isotopic labeling of this compound, a combination of advanced analytical techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. nih.gov In the case of deuterated compounds, NMR is particularly powerful for confirming the location of the deuterium atoms.

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signals of the incorporated deuterium atoms. This provides unambiguous evidence of successful deuteration and can help in quantifying the isotopic enrichment at each labeled position. researchgate.net

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The signals for carbons attached to deuterium will show a characteristic splitting pattern due to C-D coupling and a slight upfield shift compared to their protonated counterparts. This can further aid in confirming the locations of deuteration.

A table of expected ¹H NMR chemical shifts for the non-deuterated analog can be used as a reference for interpreting the spectrum of the deuterated compound.

Proton Expected Chemical Shift (ppm)
Aromatic Protons7.0 - 7.5
(2,6-dimethylphenoxy) Protons6.8 - 7.2
Backbone CH, CH21.5 - 4.5
Acetyl CH3~2.0
(2,6-dimethylphenoxy) CH3~2.2

Note: This is a generalized table. Actual chemical shifts can vary depending on the solvent and other factors.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact mass of a molecule and for assessing its isotopic purity. nih.govresearchgate.net

Exact Mass Measurement: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming that the synthesized compound has the correct molecular formula.

Isotopic Purity Analysis: For isotopically labeled compounds, HRMS is used to analyze the distribution of isotopologues. nih.govresearchgate.netacs.orgresearchgate.netchemrxiv.org The mass spectrum will show a cluster of peaks corresponding to the molecule with varying numbers of deuterium atoms. By comparing the observed isotopic distribution with the theoretically calculated pattern for a d9-labeled compound, the isotopic enrichment can be accurately determined. The fragmentation pattern of the molecule in the mass spectrometer can also provide structural information. The fragmentation of Lopinavir has been studied and can serve as a reference. nih.govresearchgate.netnih.govorganic-chemistry.orgnih.govijper.orgresearchgate.netnih.gov The major fragment ions would be expected to show a mass shift corresponding to the number of deuterium atoms they contain.

A data table summarizing the expected mass spectrometric data is provided below.

Analysis Expected Result
Molecular Formula C36H39D9N3O5
Monoisotopic Mass Calculated exact mass for the [M+H]⁺ ion
Isotopic Distribution A peak cluster centered around the mass of the d9 isotopologue, with the relative intensities of the M, M+1, M+2, etc. peaks matching the theoretical distribution for the desired isotopic enrichment.
Key Fragment Ions Fragments corresponding to the loss of the deuterated acetyl group and other characteristic cleavages of the Lopinavir backbone, with their masses shifted accordingly.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for the structural elucidation of this compound by identifying its characteristic functional groups. The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its amide, hydroxyl, and aromatic moieties.

Compared to lopinavir, the spectrum of this compound will show the disappearance of vibrational modes associated with the L-valinyl group and the appearance of new bands from the N-acetyl group. The N-H stretching vibrations of the amide groups typically appear as a broad band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibrations of the amide and the pyrimidinone ring will result in strong absorption bands in the range of 1600-1700 cm⁻¹. The C-D stretching vibrations from the deuterated acetyl group and the phenyl rings will be observed at lower frequencies than their C-H counterparts, typically in the 2100-2300 cm⁻¹ region.

Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3500-3300O-H (hydroxyl), N-H (amide)Stretching
3100-3000Aromatic C-HStretching
2980-2850Aliphatic C-HStretching
2300-2100C-DStretching
1700-1630C=O (amide, pyrimidinone)Stretching
1600-1450Aromatic C=CBending
1550-1510N-HBending
1250-1000C-O (hydroxyl), C-NStretching

Chromatographic Purity Assessment Methodologies

The purity of this compound is critical for its application, particularly as an internal standard. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice for assessing its purity and for its quantification in complex matrices.

A typical RP-HPLC method would employ a C18 column with a gradient elution profile using a mobile phase consisting of an aqueous component (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier (typically acetonitrile (B52724) or methanol). The gradient is optimized to achieve a good separation of the main compound from any potential impurities.

The use of a mass spectrometric detector, particularly in the multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity. For this compound, specific precursor-to-product ion transitions are monitored. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be characteristic fragments generated by collision-induced dissociation. The mass shift of +9 atomic mass units compared to the non-deuterated analog allows for its clear distinction.

Typical Chromatographic Conditions for Purity Assessment

ParameterCondition
Column C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Detector Tandem Mass Spectrometer (MS/MS)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Specific to the mass of this compound

Formation Pathways and Chemical Stability Studies

Investigation of N2-Des(L-valinyl) N2-acetyl Lopinavir-d9 as a Lopinavir (B192967) Impurity

The non-deuterated form of the title compound, N2-Des(L-valinyl) N2-acetyl Lopinavir, is considered a potential process-related impurity or degradation product of Lopinavir. The deuterated form, this compound, serves as an internal standard for its quantification in analytical testing. The presence of impurities, even in minute amounts, can influence the safety and efficacy of the final drug product, making their identification and characterization a regulatory requirement. rjptonline.orgnih.gov

Identification of Degradation Pathways of Lopinavir Leading to its Formation

The formation of N2-Des(L-valinyl) N2-acetyl Lopinavir from Lopinavir involves a two-step hypothetical degradation pathway:

Hydrolysis of the L-valinyl Amide Bond: The initial step is the cleavage of the amide bond that links the L-valine residue to the core structure of Lopinavir. This hydrolysis reaction can be catalyzed under acidic or basic conditions. chemguide.co.uklibretexts.orgmasterorganicchemistry.com Forced degradation studies on Lopinavir have shown its susceptibility to degradation under hydrolytic stress. rjptonline.orgresearchgate.netresearchgate.net While these studies have not explicitly identified the N-des(L-valinyl) derivative, the chemical structure of Lopinavir suggests that this amide bond is a potential site for hydrolysis.

N-Acetylation of the Primary Amine: Following the removal of the L-valine group, a primary amine is exposed. This amine can then undergo an N-acetylation reaction. nih.govjru.edu.inresearchgate.net The source of the acetyl group in a pharmaceutical formulation could be residual acetic acid or other acetyl-donating species present as excipients or solvents.

While specific studies detailing the formation of N2-Des(L-valinyl) N2-acetyl Lopinavir are not extensively published, the general principles of amide hydrolysis and amine acetylation provide a scientifically sound basis for this proposed pathway. The synthesis of related Lopinavir impurities, such as a diacylated impurity formed during its production process, further supports the possibility of acylation reactions occurring. nih.gov

Mechanistic Studies of Chemical Transformations and Reaction Kinetics (e.g., hydrolysis, dealkylation, acylation)

Hydrolysis: The hydrolysis of the amide bond in Lopinavir is a nucleophilic acyl substitution reaction. Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. masterorganicchemistry.com In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. chemguide.co.uklibretexts.org The rate of this hydrolysis is dependent on factors such as pH and temperature. Theoretical studies on amide hydrolysis in similar molecules suggest that the reaction barrier is significantly influenced by the solvent environment. nih.gov

Acylation: The subsequent N-acetylation of the primary amine is also a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride). jru.edu.inresearchgate.net The reaction kinetics would be influenced by the concentration of both the des-valinyl intermediate and the acetylating species, as well as the temperature and pH of the environment.

Influence of Controlled Environmental Factors on Formation Kinetics (e.g., pH, temperature, light exposure)

The rate of formation of N2-Des(L-valinyl) N2-acetyl Lopinavir is expected to be significantly influenced by various environmental factors:

pH: The hydrolysis of the amide bond is highly pH-dependent. Both acidic and basic conditions can accelerate this degradation pathway. chemguide.co.uklibretexts.orgmasterorganicchemistry.com Therefore, maintaining a stable pH in Lopinavir formulations is crucial to minimize the formation of this impurity.

Temperature: As with most chemical reactions, an increase in temperature will likely accelerate the rate of both the initial hydrolysis and the subsequent acetylation, leading to a faster formation of the impurity. nih.gov Forced degradation studies on Lopinavir often employ elevated temperatures to simulate long-term storage conditions. rjptonline.orgresearchgate.net

Light Exposure: Photostability studies on Lopinavir have been conducted to assess its degradation upon exposure to light. researchgate.netnih.gov While direct photolytic cleavage of the valine amide bond has not been specifically reported, light can provide the energy to initiate or accelerate degradation reactions, potentially contributing to the formation of this impurity.

The following table summarizes the potential impact of these factors on the formation of the impurity.

Environmental FactorPotential Impact on Formation of N2-Des(L-valinyl) N2-acetyl Lopinavir
pH Accelerated hydrolysis of the L-valinyl amide bond under both acidic and basic conditions.
Temperature Increased reaction rates for both hydrolysis and N-acetylation, leading to faster impurity formation.
Light Exposure Potential to initiate or accelerate degradation reactions, contributing to the overall formation of the impurity.

Impurity Profiling and Control in Pharmaceutical Development

The control of impurities is a fundamental aspect of pharmaceutical development and manufacturing to ensure the quality, safety, and efficacy of the drug product.

Analytical Approaches for Impurity Detection and Quantification in Lopinavir Drug Substance and Products

The detection and quantification of N2-Des(L-valinyl) N2-acetyl Lopinavir require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Lopinavir and its impurities. rjptonline.orgresearchgate.netresearchgate.netresearchgate.netijprajournal.com

Stability-Indicating HPLC Methods: The development of stability-indicating HPLC methods is crucial. These methods are designed to separate the API from its impurities and degradation products, allowing for their accurate quantification. chromatographyonline.com Several such methods have been developed for Lopinavir, typically employing reversed-phase columns (e.g., C18) with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724). rjptonline.orgresearchgate.netijprajournal.com

LC-MS/MS for High Sensitivity and Specificity: For highly sensitive and specific quantification, especially in biological matrices or at very low impurity levels, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netnih.govijper.orgnih.govmdpi.com The use of a deuterated internal standard, such as This compound , is essential in LC-MS/MS analysis to correct for matrix effects and variations in instrument response, thereby ensuring the accuracy of the quantitative results. researchgate.netnih.gov

The table below outlines a typical analytical approach for this impurity.

Analytical TechniqueColumnMobile Phase (Typical)DetectionPurpose
RP-HPLC C18 (e.g., 250 x 4.6mm, 5µm)Phosphate buffer/AcetonitrileUV (e.g., 220 nm)Routine quality control, stability testing. rjptonline.org
LC-MS/MS C18 or similarFormic acid or ammonium (B1175870) acetate (B1210297) in water/AcetonitrileTandem Mass SpectrometryHigh-sensitivity quantification, impurity identification. ijper.orgnih.gov

Significance of Impurity Characterization in Quality Control and Pharmaceutical Manufacturing

The characterization and control of impurities like N2-Des(L-valinyl) N2-acetyl Lopinavir are of paramount importance for several reasons:

Patient Safety: The primary concern is the potential for impurities to have unwanted pharmacological or toxicological effects.

Regulatory Compliance: Regulatory agencies such as the International Council for Harmonisation (ICH) have strict guidelines on the identification, qualification, and control of impurities in drug substances and products. nih.gov

Product Quality and Consistency: Controlling impurity levels ensures the consistency of the drug product from batch to batch, which is essential for predictable therapeutic outcomes.

Understanding Degradation Pathways: Studying the formation of impurities provides valuable insights into the degradation mechanisms of the API, which helps in the development of stable formulations and the determination of appropriate storage conditions and shelf-life. chromatographyonline.com

The availability of a well-characterized reference standard for N2-Des(L-valinyl) N2-acetyl Lopinavir and its deuterated analog is therefore indispensable for pharmaceutical manufacturers to meet these quality control and regulatory requirements.

Theoretical Frameworks for Degradation Product Prediction in Drug Formulations

The prediction of potential degradation products in pharmaceutical formulations is a critical aspect of drug development, aiming to identify and characterize impurities that may affect the safety and efficacy of the final product. Several theoretical frameworks and computational tools are employed to anticipate the degradation pathways of drug substances like Lopinavir.

In silico prediction systems are valuable tools that can be utilized early in the drug development process to identify theoretical reactivity risks and potential mechanisms by which degradation products can form. These systems incorporate knowledge-based rules to predict degradation pathways under various conditions such as changes in temperature, pH, and the presence of oxygen, water, or light.

One such approach involves the use of software that can predict chemical degradation by incorporating a knowledge base of transformation rules. These programs can assess the likelihood of specific degradation reactions occurring based on the chemical structure of the drug molecule and the defined stress conditions. For instance, the presence of susceptible functional groups in Lopinavir, such as the carbamate (B1207046) and urea (B33335) linkages, makes it prone to hydrolysis, a prediction that can be made by these computational models. tsijournals.com

Another aspect of theoretical prediction involves the use of quantitative structure-degradation relationship (QSDR) models. These models aim to correlate the structural features of a molecule with its degradation rate or the formation of specific degradants. While not extensively detailed in the provided search results for Lopinavir specifically, this approach is a general strategy in pharmaceutical sciences.

Furthermore, the characterization of degradation products is often facilitated by advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). tsijournals.comresearchgate.netnih.gov The fragmentation patterns observed in LC-MS/MS experiments provide crucial information for the structural elucidation of unknown impurities, which can then be correlated with theoretically predicted degradation products. tsijournals.com The development of stability-indicating analytical methods, often using HPLC, is essential to separate the active pharmaceutical ingredient from its degradation products, ensuring the accurate quantification of the drug and its impurities over time. rjptonline.orgresearchgate.netijprajournal.com

Forced degradation studies, guided by regulatory frameworks such as the ICH guidelines, provide the experimental data that is used to both validate and refine these theoretical prediction models. nih.govsciforum.net The conditions for these studies are designed to accelerate the degradation process to generate a comprehensive impurity profile.

Forced degradation studies are instrumental in understanding the chemical stability of a drug. The following table summarizes typical conditions and observations from such studies on Lopinavir, which helps in postulating the formation of related impurities.

Stress ConditionReagents and ConditionsObservationReference
Acidic Hydrolysis 1 mL of 2 N Hydrochloric Acid, refluxed for 30 mins at 60°CSignificant degradation observed. tsijournals.com
Alkaline Hydrolysis 1 mL of 2 N Sodium Hydroxide, refluxed for 30 mins at 60°CSignificant degradation observed. tsijournals.com
Oxidative Degradation 1 mL of 20% Hydrogen Peroxide, kept for 30 min at 60°CLess degradation compared to hydrolysis. tsijournals.com
Thermal Degradation Standard drug solution placed in an oven at 105°C for 6 hoursDegradation observed. tsijournals.com
Neutral Hydrolysis Refluxing the drug in water for 6 hours at a temperature of 60°CDegradation observed. tsijournals.com

The development of a stability-indicating analytical method is crucial for the reliable quantification of Lopinavir in the presence of its impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

ParameterDetailsReference
Column Kromasil C18 (250 x 4.6mm; 5µm) rjptonline.org
Mobile Phase 30:70 v/v mixture of Phosphate buffer and acetonitrile rjptonline.org
Flow Rate 1.0 mL/minute rjptonline.org
Detection Wavelength 220 nm rjptonline.org
Column Agilent TC C18 (2) (250 × 4.6 mm, 5 μ) researchgate.net
Mobile Phase Acetonitrile: 0.05 M phosphoric acid (55: 45, v/v) researchgate.net
Flow Rate 1.2 ml/min researchgate.net
Detection Wavelength 240 nm researchgate.net
Column Hypersil BDS, C18, (100 x 4.6 mm, 5 μm) tsijournals.com
Mobile Phase Buffer and acetonitrile (45:55 v/v) tsijournals.com
Detection Wavelength 240 nm tsijournals.com

Applications in Advanced Analytical Chemistry and Reference Standard Development

Role of N2-Des(L-valinyl) N2-acetyl Lopinavir-d9 as a Stable Isotope-Labeled Internal Standard

This compound serves as a stable isotope-labeled internal standard (SIL-IS), a cornerstone for achieving the highest accuracy and precision in quantitative bioanalysis. An ideal SIL-IS is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by a mass spectrometer. nih.gov The nine deuterium (B1214612) atoms in this compound provide a significant mass shift from the unlabeled Lopinavir (B192967), minimizing isotopic overlap and ensuring distinct detection.

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful technique for the precise quantification of analytes in complex samples. wikipedia.org The core principle of SIDMS involves the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of analysis. wikipedia.orgosti.gov This SIL-IS acts as a surrogate for the analyte, experiencing the same physical and chemical variations during sample preparation, extraction, and ionization. uni-muenchen.de

The fundamental assumption is that the SIL-IS and the native analyte behave identically during the entire analytical process, including extraction efficiency, chromatographic retention, and ionization response. uni-muenchen.de By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, any variations in the analytical procedure are effectively canceled out. nih.gov This ratio is then used to calculate the concentration of the analyte in the original sample, leading to highly reliable and reproducible results. wikipedia.org The use of SIDMS can significantly reduce measurement uncertainty, often from 5% down to 1% in chromatographic analyses. wikipedia.org

The development of a robust analytical method for quantifying Lopinavir and its related compounds using this compound as an internal standard involves several critical steps. These include the optimization of chromatographic conditions and mass spectrometric parameters, followed by a thorough validation process in accordance with regulatory guidelines. ijper.orgomicsonline.org

Validation of the method ensures its reliability for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govitmedicalteam.pl

Interactive Data Table: Typical Validation Parameters for Lopinavir Quantification using a SIL-IS

Parameter Acceptance Criteria Typical Finding
Linearity (r²)> 0.990.998 - 0.999 ijper.org
Accuracy (% Recovery)85-115% (90-110% for QCs)102.46-110.66% ijper.org
Precision (%RSD)< 15% (< 20% at LLOQ)1.33% - 1.92% ijper.org
Limit of Quantification (LOQ)Signal-to-Noise > 100.010 µg/mL ijper.org
Limit of Detection (LOD)Signal-to-Noise > 30.0003 µg/mL ijper.org

This table presents typical data from studies on Lopinavir quantification, illustrating the expected performance of a method using a stable isotope-labeled internal standard.

Biological matrices such as plasma, serum, and saliva are inherently complex and can significantly interfere with the ionization of the analyte in the mass spectrometer's source. nih.gov This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. The co-elution of endogenous matrix components with the analyte is a primary cause of these effects.

The use of a SIL-IS like this compound is the most effective way to compensate for matrix effects. nih.gov Since the SIL-IS and the analyte are chromatographically co-eluted and have nearly identical physicochemical properties, they are subjected to the same degree of ion suppression or enhancement. nih.gov Consequently, the ratio of their signals remains constant, ensuring accurate quantification despite the influence of the matrix.

Chromatographic separation of Lopinavir from its co-administered drug, Ritonavir (B1064), and other potential impurities or metabolites presents another challenge. nih.gov Developing a method with sufficient resolution is crucial for accurate quantification. nih.gov

Analytical Methodologies for Detection and Quantification

The detection and quantification of Lopinavir and its internal standard are predominantly achieved through the coupling of a separation technique with mass spectrometry.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantification of Lopinavir in biological fluids. researchgate.net This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of the drug. bibliotekanauki.pl

In a typical HPLC-MS/MS method for Lopinavir, a reversed-phase C18 or C8 column is used for chromatographic separation. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or formic acid, run in a gradient or isocratic mode. ijper.orgnih.gov

The mass spectrometer is usually a triple quadrupole instrument operated in the Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, specific precursor-to-product ion transitions for both Lopinavir and its SIL-IS, this compound, are monitored. This highly specific detection method minimizes interferences from other compounds in the matrix. nih.gov For instance, a common transition for Lopinavir is m/z 629.1 > 447.1. bibliotekanauki.plcapes.gov.br

Interactive Data Table: Example HPLC-MS/MS Parameters for Lopinavir Analysis

Parameter Condition
HPLC System Acquity LC System or similar ijper.org
Column Acquity BEH C18 (e.g., 1.7 µm, 2.1 x 100 mm) ijper.org
Mobile Phase A 0.1% Formic Acid in Water ijper.org
Mobile Phase B Acetonitrile ijper.org
Flow Rate 0.3 - 0.7 mL/min researchgate.net
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+) capes.gov.br
MS Detection Multiple Reaction Monitoring (MRM) nih.gov
Lopinavir MRM Transition m/z 629.1 → 447.1 capes.gov.br
Ritonavir MRM Transition m/z 721.2 → 268.0 capes.gov.br

This table provides an illustrative set of parameters for the HPLC-MS/MS analysis of Lopinavir, for which this compound would serve as the internal standard.

While HPLC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of Lopinavir, typically after a derivatization step. Lopinavir's low volatility and thermal instability make it unsuitable for direct GC-MS analysis. Derivatization is necessary to convert it into a more volatile and thermally stable compound.

Although less common for routine therapeutic drug monitoring of Lopinavir due to the additional sample preparation steps, GC-MS can offer high chromatographic resolution. researchgate.net The use of this compound as an internal standard in a GC-MS method would follow the same principles of isotope dilution, provided that the derivatization reaction is consistent for both the analyte and the standard.

Capillary Electrophoresis (CE) and Other Advanced Separation Techniques

While specific studies detailing the use of this compound in capillary electrophoresis (CE) are not prevalent in the reviewed literature, the principles of CE and its application in drug impurity profiling suggest a potential role for this compound. nih.gov CE separates molecules based on their electrophoretic mobility in an electric field, offering high efficiency and resolution, making it a suitable technique for analyzing complex mixtures, including API and their impurities. nih.gov

In the context of lopinavir analysis, various CE techniques, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), could be employed for the separation of lopinavir from its related substances. nih.gov this compound could theoretically be used as a migration time marker or for peak identification in the development of such CE methods.

More established is the use of deuterated analogs like this compound in advanced mass spectrometry (MS) coupled with liquid chromatography (LC). In LC-MS/MS methods for the simultaneous estimation of lopinavir and ritonavir in human plasma, deuterated internal standards such as Lopinavir-d8 are utilized to ensure accuracy and precision. researchgate.net The stable isotope labeled internal standard (SIL-IS) compensates for variability in sample preparation and matrix effects during ionization, leading to more reliable quantitative results. scispace.com Given its structural similarity and isotopic labeling, this compound is an ideal candidate to serve as an internal standard in the quantification of the corresponding non-deuterated impurity, particularly in bioanalytical methods or for trace-level impurity quantification in the drug substance.

Advanced separation techniques for lopinavir and its impurities often rely on high-performance liquid chromatography (HPLC) with UV or MS detection. nih.govresearchgate.net The development and validation of these methods require well-characterized reference materials for all potential impurities.

Separation TechniquePotential Application of this compound
Capillary Electrophoresis (CE) Migration time marker, peak identification in method development.
LC-MS/MS Internal standard for quantification of the corresponding non-deuterated impurity.
HPLC Reference material for method development and validation.

Contribution to Pharmaceutical Reference Standard Programs

The availability of high-purity, well-characterized chemical reference standards is a cornerstone of modern pharmaceutical quality control. This compound, as a certified reference material (CRM), plays a significant role in this ecosystem.

Certified Reference Materials are fundamental to ensuring the quality and metrological traceability of pharmaceutical products. sigmaaldrich.com They are used to validate analytical measurement methods and for the calibration of instruments. sigmaaldrich.com The use of CRMs is essential for adhering to the stringent requirements of quality management systems like ISO/IEC 17025. These materials are produced under rigorous manufacturing procedures and are accompanied by a certificate of analysis that provides information on their purity, identity, and other critical properties. sigmaaldrich.com

In the context of lopinavir, the presence of impurities must be carefully controlled to ensure the safety and efficacy of the final drug product. Therefore, having CRMs for known impurities is critical for the quality control laboratories that test the API and its formulations.

Analytical method validation is a regulatory requirement to ensure that a chosen analytical procedure is suitable for its intended purpose. The validation process assesses several parameters, including specificity, linearity, accuracy, precision, and robustness. nih.govyoutube.com Pure impurity reference standards are essential for these assessments.

This compound would be used to:

Demonstrate Specificity: By spiking the sample with the CRM, analysts can ensure that the analytical method can distinguish the impurity from the API and other related substances without interference.

Determine Linearity and Range: A series of dilutions of the CRM are analyzed to demonstrate a linear relationship between the concentration and the instrument response.

Assess Accuracy: The recovery of a known amount of the CRM spiked into a sample matrix is measured to determine the accuracy of the method.

Evaluate Precision: The method's precision (repeatability and intermediate precision) is determined by repeatedly analyzing samples containing the CRM.

System suitability testing (SST) is performed before each analytical run to ensure that the chromatographic system is performing adequately. youtube.com A solution containing the API and key impurities, including N2-Des(L-valinyl) N2-acetyl Lopinavir, would be injected to verify parameters such as peak resolution, tailing factor, and theoretical plates, ensuring the system is fit for the intended analysis.

Validation ParameterRole of this compound (as CRM)
Specificity Confirms the method's ability to selectively measure the analyte.
Linearity Establishes the concentration range over which the method is accurate.
Accuracy Determines the closeness of the measured value to the true value.
Precision Assesses the degree of scatter in the results from multiple analyses.
System Suitability Verifies the performance of the analytical system before use.

Interlaboratory studies, also known as proficiency testing, are a critical component of a laboratory's quality assurance program. researchgate.netmicrosep.co.za These studies involve the analysis of the same sample by multiple laboratories to assess their analytical performance and the comparability of their results. researchgate.net The availability of CRMs is crucial for the preparation of these proficiency testing samples. rti.org

By providing a well-characterized material with a known concentration of N2-Des(L-valinyl) N2-acetyl Lopinavir, proficiency test providers can create blind samples to challenge participating laboratories. The results from these studies help to:

Identify potential issues with individual laboratory methods or procedures.

Ensure consistency and reliability of testing across different manufacturing sites and contract testing laboratories.

Support the standardization of analytical methods for impurity profiling of lopinavir.

Theoretical Considerations in Pharmaceutical Sciences

Design and Synthetic Considerations for Deuterated Drug Analogs

The design of deuterated drug analogs is a deliberate process aimed at improving the pharmacokinetic properties of a parent drug. nih.govdoaj.org By selectively replacing hydrogen atoms with deuterium (B1214612) at sites susceptible to metabolic breakdown, medicinal chemists can often create more robust drug candidates. nih.gov

Impact of Deuteration on Chemical Stability and Reaction Rates (Kinetic Isotope Effects)

The foundation of using deuterium in drug design lies in the kinetic isotope effect (KIE). portico.orgacs.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium, which lowers the zero-point vibrational energy of the C-D bond. portico.orgyoutube.com Consequently, more energy is required to break a C-D bond compared to a C-H bond. portico.orgyoutube.com

When the cleavage of a C-H bond is the rate-determining step in a drug's metabolism, substituting that hydrogen with deuterium can significantly slow down the reaction. nih.govnih.gov This phenomenon, known as a primary kinetic isotope effect, can lead to a reduced rate of metabolism, which in turn may improve a drug's pharmacokinetic profile by increasing its half-life and exposure in the body. nih.gov The enzymes primarily responsible for the oxidative metabolism of many drugs are from the cytochrome P450 (CYP) family. nih.gov The replacement of hydrogen with deuterium at these metabolic "soft spots" is a key strategy to mitigate rapid breakdown. nih.govnih.gov

The magnitude of the KIE is not uniform and depends on the specific metabolic reaction. For instance, O-dealkylation is generally highly sensitive to deuteration, whereas aryl hydroxylation is not significantly affected. nih.gov

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties

Property Carbon-Hydrogen (C-H) Carbon-Deuterium (C-D) Implication for Drug Metabolism
Bond Dissociation Energy Lower Higher More energy required to cleave C-D bond. portico.org
Vibrational Frequency Higher Lower Contributes to a lower zero-point energy for the C-D bond. musechem.com

| Reaction Rate (in KIE-sensitive reactions) | Faster | Slower | Reduced rate of metabolic breakdown at the deuterated site. nih.govnih.gov |

Strategies for Deuterium Labeling in Drug Discovery and Early Development

The incorporation of deuterium into a drug molecule can be achieved through various synthetic strategies, which can be broadly categorized as early-stage or late-stage labeling. clearsynth.comacs.org

Early-Stage Labeling : This involves using deuterated starting materials or reagents early in the synthetic sequence. While effective, this can sometimes be costly and require lengthy synthetic routes. nih.gov

Late-Stage Functionalization : This approach introduces deuterium in the final steps of a synthesis, which is often more efficient and cost-effective. acs.org Methods like hydrogen isotope exchange (HIE) are particularly valuable as they allow for the direct replacement of C-H bonds with C-D bonds on a complex molecule without requiring extensive synthetic modifications. nih.govresearchgate.net Catalysts based on metals like iridium, silver, and copper have been developed to achieve site-selective deuteration. nih.govbrightspec.com

Biosynthesis : In some cases, living cells or organisms can be supplied with deuterated precursors to produce deuterated metabolites, which are then isolated. clearsynth.com

Enzymatic Methods : Biocatalysis offers a powerful tool for deuterium incorporation due to the high selectivity of enzymes. Engineered enzymes can perform site-specific deuteration on complex molecules under mild conditions. nih.govchemrxiv.org

The choice of strategy depends on the complexity of the target molecule, the desired position of the deuterium labels, and economic considerations. For a molecule like N2-Des(L-valinyl) N2-acetyl Lopinavir-d9, a late-stage or enzymatic approach would likely be favored to selectively introduce the nine deuterium atoms.

Implications for In Vitro Drug Metabolism Research (Mechanistic Focus)

Deuterated compounds like this compound are invaluable tools in the field of in vitro drug metabolism and pharmacokinetics (DMPK). Their primary role is often as internal standards in quantitative analysis, but they also serve critical functions in elucidating the metabolic fate of new chemical entities. researchgate.netclearsynth.com

Enzyme-Mediated Transformations and Deuterium Tracing for Metabolic Pathway Elucidation

Stable isotope labeling is a powerful technique for tracing the metabolic fate of a drug. doi.org By using a deuterated version of a compound in in vitro systems (such as liver microsomes or hepatocytes), researchers can track the formation of metabolites using mass spectrometry. acs.orgnih.gov

The process involves incubating the deuterated compound with the biological matrix and then analyzing the resulting mixture. The deuterium atoms act as a unique mass tag. musechem.com Any metabolite formed from the deuterated parent drug will retain some or all of the deuterium atoms, resulting in a characteristic mass shift in the mass spectrum compared to the non-deuterated version. doi.org This allows for the unambiguous identification of drug-related material from the complex background of the biological matrix. acs.orgnih.gov This technique is instrumental in mapping the complete metabolic pathway of a drug. researchgate.netnih.gov

Identification of Potential Metabolic Soft Spots within the Lopinavir (B192967) Molecular Structure

"Metabolic soft spots" are chemically labile sites on a drug molecule that are most susceptible to enzymatic transformation. nih.gov Identifying these spots is crucial in early drug development, as modifying them can lead to improved pharmacokinetic properties. Lopinavir, like many drugs, is known to undergo metabolism by cytochrome P450 enzymes. nih.govnih.gov

By comparing the metabolic profile of Lopinavir with a specifically deuterated analog in vitro, researchers can pinpoint these soft spots. If a particular metabolic pathway is significantly slowed or absent when a specific position is deuterated (due to the KIE), it provides strong evidence that this position is a metabolic soft spot. For example, if the formation of a hydroxylated metabolite is diminished upon deuteration of a specific methyl group, that methyl group is identified as a site of metabolic vulnerability. This information guides medicinal chemists in designing next-generation analogs with enhanced metabolic stability. nih.gov

Application in Metabolite Identification Workflows Utilizing Stable Isotopes

Stable isotope-labeled compounds are central to modern metabolite identification workflows, particularly when coupled with high-resolution mass spectrometry (HRMS). nih.gov The "this compound" is an isotopically labeled version of a known metabolite of Lopinavir. coompo.com Its primary application in research is likely as an internal standard for the accurate quantification of the non-deuterated metabolite in biological samples. aptochem.com

The general workflow is as follows:

A known amount of the deuterated internal standard (e.g., this compound) is added to a biological sample (e.g., plasma, urine) containing the non-deuterated analyte.

The sample undergoes extraction and preparation to isolate the compounds of interest.

The extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

The deuterated standard co-elutes with the non-deuterated analyte but is distinguished by its higher mass. aptochem.com

Because the standard and analyte experience the same conditions during sample preparation, chromatography, and ionization, any variability or loss is accounted for. scioninstruments.com The ratio of the analyte's signal to the standard's signal is used to calculate the precise concentration of the analyte. clearsynth.com

This approach compensates for matrix effects and variations in instrument response, leading to highly accurate and precise quantitative results, which are essential for pharmacokinetic studies. clearsynth.comscioninstruments.com

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Lopinavir

Advances in Impurity Management and Regulatory Science

The landscape of pharmaceutical development and manufacturing is continually evolving, with a growing emphasis on ensuring drug safety and efficacy through rigorous control of impurities. This section delves into the theoretical considerations that underpin modern impurity management, focusing on proactive quality management systems, the specific roles of isotopically labeled compounds in analytical science, and the future trajectory of impurity research.

Quality by Design (QbD) Principles in Impurity Control Strategies

Quality by Design (QbD) represents a paradigm shift in pharmaceutical development, moving from a reactive, "testing-to-quality" approach to a proactive, systematic, and science-based methodology. bohrium.com The fundamental goal of QbD is to build quality into the product from its inception, based on a thorough understanding of both the product and the manufacturing process. iajps.com This approach is particularly crucial for controlling impurities, which can arise from various sources, including synthesis, degradation, and storage. nih.gov

The implementation of a QbD framework for impurity control involves several key steps:

Defining the Quality Target Product Profile (QTPP): The process begins with defining the QTPP, which is a prospective summary of the quality characteristics of a drug product that are essential to ensure its safety and efficacy. iajps.compharmaexcipients.com For impurity control, this includes defining acceptable limits for various types of impurities.

Identifying Critical Quality Attributes (CQAs): CQAs are the physical, chemical, biological, or microbiological attributes that must be controlled within a specific limit, range, or distribution to ensure the desired product quality. iajps.com The level of an impurity is a direct CQA because it can impact the safety and efficacy of the drug product. iajps.com

Risk Assessment: A crucial component of QbD is quality risk management, which is used to identify, analyze, and evaluate potential risks to product quality. bohrium.comresearchgate.net This involves identifying which process parameters and material attributes are likely to affect the impurity profile of the Active Pharmaceutical Ingredient (API) or the final drug product.

Developing a Control Strategy: Based on the product and process understanding gained, a comprehensive control strategy is designed and implemented. iajps.com This strategy is not just about final product testing but encompasses a planned set of controls derived from a deep understanding of the product and process. It may include controls on raw materials, in-process controls, and procedural controls to ensure that impurities are consistently maintained below their qualification thresholds. acdlabs.com

By applying QbD principles, pharmaceutical manufacturers can develop a robust process that minimizes the formation of impurities and ensures their effective removal, leading to a more consistent and reliable product quality. bohrium.comresearchgate.net This systematic approach also allows for greater regulatory flexibility, as the control strategy is based on a fundamental scientific understanding of the factors that influence impurity levels. iajps.com

Role of Deuterated Impurities in Establishing Analytical Control Limits and Specifications

In the precise world of pharmaceutical analysis, stable isotope-labeled compounds, such as deuterated impurities, serve as invaluable tools, particularly in quantitative analysis using mass spectrometry. clearsynth.comwisdomlib.org The compound at the center of this discussion, This compound , is the isotope-labeled analog of N2-Des(L-valinyl) N2-acetyl Lopinavir , which is a metabolite of the HIV protease inhibitor, Lopinavir . coompo.com The use of such deuterated compounds is critical for establishing accurate and reliable analytical control limits and specifications.

Deuterated standards are ideal internal standards for chromatographic methods coupled with mass spectrometric detection for several reasons: clearsynth.comacanthusresearch.com

Similar Physicochemical Properties: Deuterated compounds exhibit nearly identical chemical and physical properties to their non-labeled counterparts. researchgate.net This means they co-elute during chromatography and show similar ionization efficiency in the mass spectrometer, making them perfect mimics of the actual impurity being quantified. researchgate.netsigmaaldrich.com

Correction for Matrix Effects: In complex biological samples or drug formulations, other components can interfere with the measurement of the target analyte, a phenomenon known as the matrix effect. clearsynth.com Since the deuterated standard is affected by these interferences in the same way as the non-deuterated impurity, it allows for accurate correction and more precise quantification. clearsynth.com

Enhanced Accuracy and Precision: By adding a known amount of the deuterated standard to a sample, analysts can accurately determine the concentration of the target impurity by comparing the mass spectrometric response of the impurity to that of the standard. clearsynth.com This method compensates for variations during sample preparation and analysis, leading to highly accurate and reproducible results. wisdomlib.orgacanthusresearch.com

The stability of the deuterium label is a critical factor for its utility. acanthusresearch.com The labels must be placed in non-exchangeable positions within the molecule to prevent the deuterium from being replaced by protons from the solvent or sample matrix, which could compromise the accuracy of the analysis. acanthusresearch.comsigmaaldrich.com While there are potential challenges, such as the possibility of deuterium loss, careful design of the labeled standard can mitigate these issues. sigmaaldrich.com The use of deuterated impurities like This compound is therefore a sophisticated and essential practice for validating analytical methods and setting robust specifications that ensure pharmaceutical products meet stringent quality and safety standards. clearsynth.comnih.gov

Future Directions in Pharmaceutical Impurity Research and Characterization

The field of pharmaceutical impurity analysis is continuously advancing, driven by the need for greater sensitivity, specificity, and efficiency, as well as evolving regulatory expectations. apacsci.com Several key trends are shaping the future of impurity research and characterization.

Advanced Analytical Techniques: The reliance on hyphenated analytical techniques continues to grow. Methods combining the separation power of chromatography with the detection capabilities of mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are standard tools for identifying and quantifying impurities. nih.govbiomedres.ussynthinkchemicals.com The future points towards the increased adoption of High-Resolution Mass Spectrometry (HRMS), which provides highly accurate mass measurements, enabling the confident identification of unknown impurities without the need for reference standards. apacsci.com Furthermore, the integration of multiple techniques, such as the powerful LC-NMR-MS combination, offers an unparalleled ability to elucidate the complex structures of novel impurities in a single analysis. nih.govpharmtech.com

Automation and Data Analytics: The complexity and volume of data generated during impurity analysis are increasing. Future trends include greater automation and the use of sophisticated software to manage and interpret this data. acdlabs.comapacsci.com The integration of Artificial Intelligence (AI) and Machine Learning (ML) algorithms is expected to revolutionize impurity testing by enhancing predictive capabilities, improving the accuracy of data analysis, and streamlining the entire quality control process. apacsci.comijpsjournal.com

Focus on Complex and Potent Impurities: As drug molecules become more complex, so do their impurity profiles. There is a growing focus on the analysis of challenging impurities, such as those in biologics (e.g., biosimilars) and personalized medicines. apacsci.combiomedres.us Additionally, the detection and control of potentially mutagenic and genotoxic impurities at trace levels remain a significant challenge, driving the development of even more sensitive analytical methods. pharmtech.comresearchgate.net

Green Analytical Chemistry: There is a growing movement within the pharmaceutical industry to adopt more environmentally friendly practices. ijpsjournal.com In the context of impurity analysis, this translates to developing "green" analytical methods that reduce solvent consumption, minimize waste, and use less hazardous reagents, without compromising analytical performance. ijpsjournal.com

The continuous evolution of analytical technology and data management, coupled with shifting regulatory landscapes, ensures that the field of impurity research will remain dynamic, striving for ever-higher standards of drug safety and quality. apacsci.comijpsjournal.com

Compound Information

Chemical Compound NameType
This compoundDeuterated Impurity Standard
N2-Des(L-valinyl) N2-acetyl LopinavirLopinavir Metabolite/Impurity
LopinavirActive Pharmaceutical Ingredient

Data Table for this compound

PropertyValue
Chemical Name This compound
Synonyms N-((2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide-d9
Molecular Formula C₃₀H₂₇D₉N₂O₄
Molecular Weight 497.67 g/mol
Description Isotope-labeled analog of a Lopinavir metabolite
Primary Application Internal standard in analytical testing
Data sourced from Coompo Research Chemicals. coompo.com

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of N2-Des(L-valinyl) N2-acetyl Lopinavir-d9 during synthesis?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to verify deuteration at specific sites and assess the removal of the L-valinyl moiety. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can confirm molecular weight and isotopic purity (deuterium-d9 substitution). For acetyl group validation, infrared (IR) spectroscopy or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) can identify N2-acetyl retention .

Q. What experimental protocols ensure reproducibility in pharmacokinetic studies of this compound?

  • Methodology : Follow NIH preclinical guidelines for in vivo studies, including detailed reporting of animal models (species, sex, age), dosing regimens, and bioanalytical methods (e.g., LC-MS/MS for plasma concentration monitoring). Include batch-specific purity data (>95% by HPLC) and storage conditions (e.g., -80°C under argon) to minimize degradation .

Q. How should researchers design in vitro assays to evaluate HIV-1 protease inhibition?

  • Methodology : Use fluorogenic substrates (e.g., Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2) in a fluorescence resonance energy transfer (FRET) assay. Compare IC50 values of the deuterated compound against non-deuterated Lopinavir to assess isotopic effects. Include ritonavir as a control to account for cytochrome P450-mediated metabolism interference .

Advanced Research Questions

Q. How does deuterium substitution at nine positions influence metabolic stability and drug-drug interactions?

  • Methodology : Conduct microsomal stability assays (human liver microsomes) with LC-MS/MS to quantify metabolite formation. Compare half-life (t1/2) and intrinsic clearance (Clint) between deuterated and non-deuterated analogs. Use CYP3A4 inhibition assays to evaluate potential interactions with co-administered drugs like ritonavir .

Q. What strategies resolve contradictions in enzyme inhibition data across different assay conditions?

  • Methodology : Perform statistical meta-analysis using tools like R or Prism to identify heterogeneity sources (e.g., substrate variability, buffer pH). Validate findings with orthogonal assays (e.g., surface plasmon resonance for binding kinetics) and report 95% confidence intervals for IC50 values .

Q. How can researchers identify and characterize novel metabolites of this compound in hepatocyte models?

  • Methodology : Incubate the compound with primary human hepatocytes and use untargeted metabolomics (UHPLC-Q-TOF-MS). Apply MAGMa software for automated annotation of fragment ions and isotopic patterns. Confirm N2-acetyl retention in metabolites via MS/MS fragmentation pathways .

Q. What role does the N2-acetyl group play in resistance mechanisms against HIV-1 protease mutants?

  • Methodology : Generate protease mutants (e.g., V82A, I84V) via site-directed mutagenesis. Compare inhibition kinetics (Ki) of the acetylated compound versus non-acetylated analogs. Molecular dynamics simulations (e.g., GROMACS) can model acetyl group interactions with mutant protease active sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.